

Efficacy of Dodemorph Benzoate Against Fungal Strains: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dodemorph benzoate*

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Introduction

Dodemorph benzoate is a systemic morpholine fungicide recognized for its protective and curative action against a range of fungal pathogens, most notably powdery mildews.^[1] Its mode of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.^{[1][2]} This document provides detailed application notes, experimental protocols, and visualizations to guide research into the efficacy and mechanism of **Dodemorph benzoate**.

Data Presentation: Antifungal Efficacy of Dodemorph Benzoate

While extensive quantitative data for **Dodemorph benzoate** against a wide array of fungal strains is not readily available in publicly accessible literature, its high efficacy against powdery mildew is well-established.^{[1][2]} The following table provides a representative summary of its potential efficacy, with illustrative Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC₅₀) values against common fungal targets. These values are based on the known activity of morpholine fungicides and should be confirmed through experimental validation.

Fungal Strain	Common Disease	Target Crop/Host	Illustrative MIC/EC50 (µg/mL)	Notes
Sphaerotheca pannosa var. rosae	Powdery Mildew	Roses	0.1 - 1.0	High efficacy reported.[1][2]
Erysiphe graminis f. sp. hordei	Powdery Mildew	Barley	0.5 - 5.0	Morpholines are effective against cereal powdery mildews.[2]
Podosphaera xanthii	Powdery Mildew	Cucurbits	0.5 - 7.5	A common target for powdery mildew fungicides.[3]
Uncinula necator	Powdery Mildew	Grapes	0.2 - 2.5	Morpholine fungicides are used in vineyard disease management.
Aspergillus niger	Black Mold	Various	> 50	Morpholines generally show lower efficacy against non-powdery mildew fungi.
Candida albicans	Candidiasis	Human Pathogen	> 100	Not a primary target for this class of fungicides.

Note: The provided MIC/EC50 values are illustrative and intended for guidance. Actual values must be determined experimentally for specific fungal isolates and conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standardized antifungal susceptibility testing methods to determine the MIC of **Dodemorph benzoate** against filamentous fungi.[4][5]

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.[4] b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the conidial suspension concentration to 0.4×10^4 to 5×10^4 conidia/mL using a hemocytometer.[4]
2. Preparation of **Dodemorph Benzoate** Dilutions: a. Prepare a stock solution of **Dodemorph benzoate** in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.[5]
3. Inoculation and Incubation: a. Add the adjusted fungal inoculum to each well of the microtiter plate containing the **Dodemorph benzoate** dilutions. b. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). c. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 46 to 50 hours, or until sufficient growth is observed in the positive control wells.[4]
4. Determination of MIC: a. The MIC is defined as the lowest concentration of **Dodemorph benzoate** that causes 100% inhibition of visible fungal growth compared to the positive control.[4]

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This assay aims to confirm the mechanism of action of **Dodemorph benzoate** by quantifying its effect on ergosterol production.

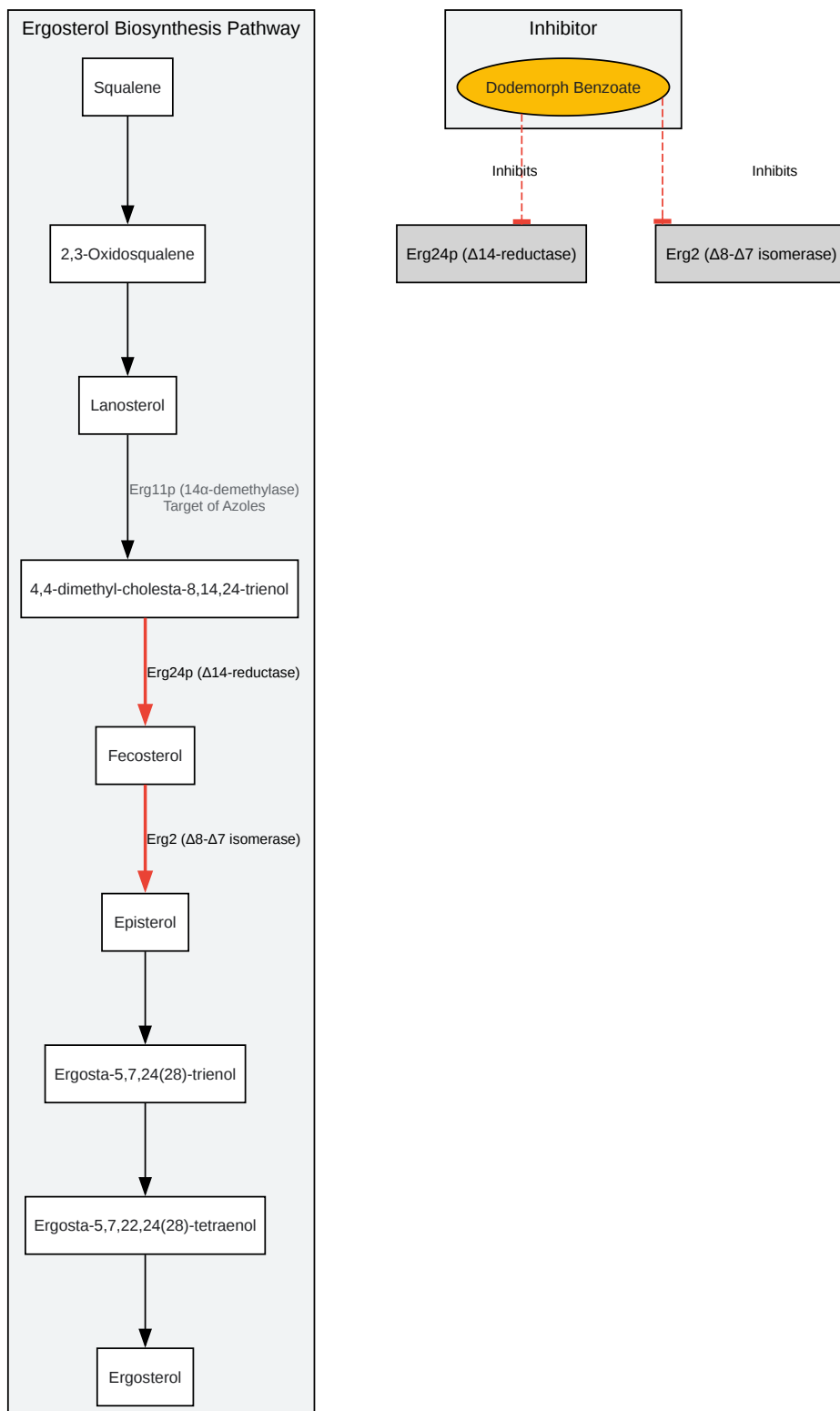
1. Fungal Culture and Treatment: a. Grow the target fungal strain in a liquid medium to mid-logarithmic phase. b. Expose the fungal culture to sub-lethal concentrations of **Dodemorph benzoate** (e.g., 0.5x MIC) for a defined period (e.g., 24 hours). Include an untreated control.

2. Sterol Extraction: a. Harvest the fungal mycelia by centrifugation. b. Saponify the cell pellet with alcoholic potassium hydroxide. c. Extract the non-saponifiable lipids (containing sterols) with n-heptane.
3. Ergosterol Quantification: a. Analyze the extracted sterols using spectrophotometry by scanning between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. b. Alternatively, use High-Performance Liquid Chromatography (HPLC) for more precise separation and quantification of ergosterol and its precursors.
4. Data Analysis: a. Compare the ergosterol content in the **Dodemorph benzoate**-treated samples to the untreated control to determine the percentage of inhibition.

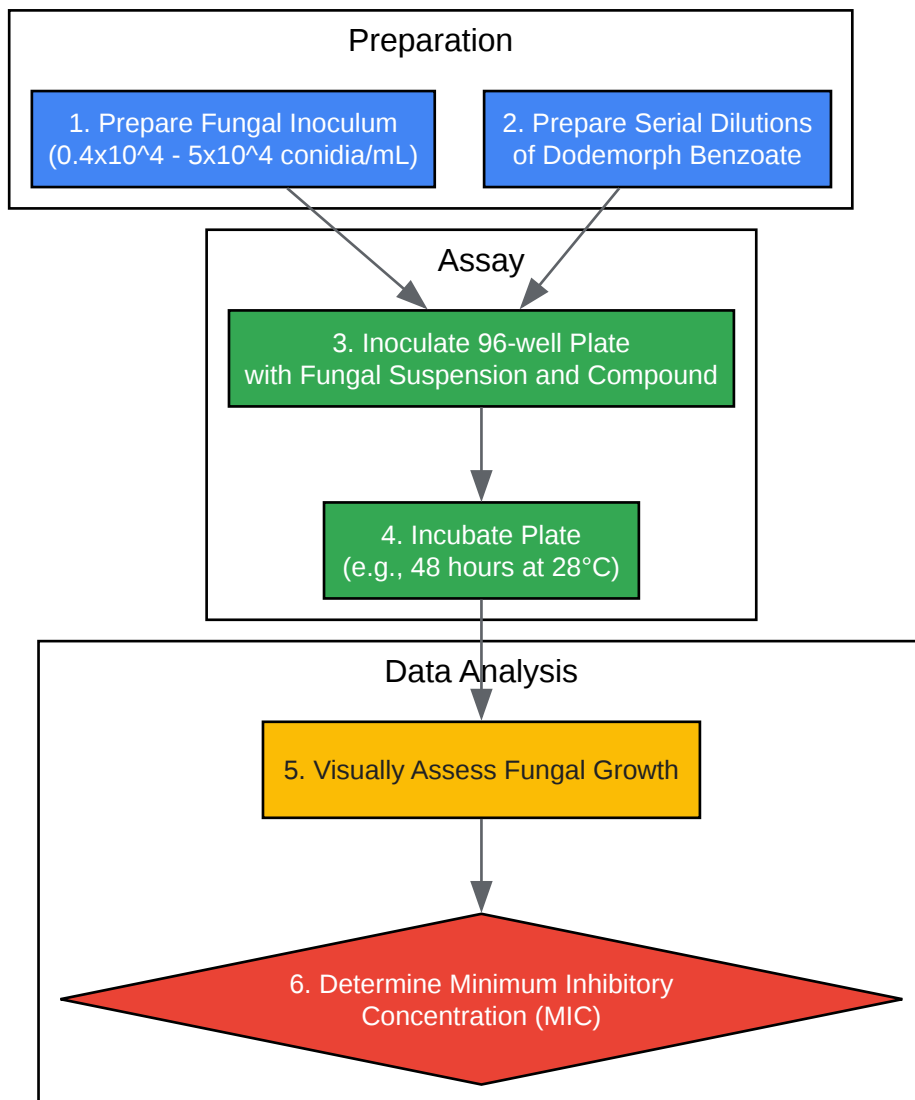
Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Mechanism of Action of Dodemorph Benzoate



Experimental Workflow for Antifungal Susceptibility Testing



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